molecular formula C10H16O2 B1210035 (+)-trans-Chrysanthemic acid CAS No. 4638-92-0

(+)-trans-Chrysanthemic acid

Cat. No. B1210035
CAS RN: 4638-92-0
M. Wt: 168.23 g/mol
InChI Key: XLOPRKKSAJMMEW-SFYZADRCSA-N
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Patent
US04659864

Procedure details

In a 50 ml flask, there were charged (-)-cis-chrysanthemic acid (2.0 g), dioxane (17.5) and t-butyl hydroperoxide (0.011 g) under nitrogen. A solution of aluminum bromide (0.032 g) in dioxane (0.5 g) was added thereto at 15°-20° C. with stirring. After 30 minutes, water (0.5 g) was added to the reaction mixture with stirring. The reaction mixture was treated in the same manner as described in Example 1 and 1.91 g of chrysanthemic acid was obtained. The composition was as follows: (+)-cis, 3.3%; (-)-cis, 4.2%; (+)-trans, 46.2%; (-)-trans, 46.2%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.011 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
solvent
Reaction Step Three
Quantity
0.032 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:12])=[CH:3][C@H:4]1[C:6]([CH3:8])([CH3:7])[C@H:5]1[C:9]([OH:11])=[O:10].O>O1CCOCC1.C(OO)(C)(C)C.[Br-].[Al+3].[Br-].[Br-]>[CH3:1][C:2]([CH3:12])=[CH:3][CH:4]1[C:6]([CH3:7])([CH3:8])[CH:5]1[C:9]([OH:11])=[O:10] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(=C[C@@H]1[C@@H](C1(C)C)C(=O)O)C
Name
Quantity
0.011 g
Type
catalyst
Smiles
C(C)(C)(C)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.5 g
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.032 g
Type
catalyst
Smiles
[Br-].[Al+3].[Br-].[Br-]

Conditions

Stirring
Type
CUSTOM
Details
at 15°-20° C. with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
The reaction mixture was treated in the same manner

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(=CC1C(C1(C)C)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04659864

Procedure details

In a 50 ml flask, there were charged (-)-cis-chrysanthemic acid (2.0 g), dioxane (17.5) and t-butyl hydroperoxide (0.011 g) under nitrogen. A solution of aluminum bromide (0.032 g) in dioxane (0.5 g) was added thereto at 15°-20° C. with stirring. After 30 minutes, water (0.5 g) was added to the reaction mixture with stirring. The reaction mixture was treated in the same manner as described in Example 1 and 1.91 g of chrysanthemic acid was obtained. The composition was as follows: (+)-cis, 3.3%; (-)-cis, 4.2%; (+)-trans, 46.2%; (-)-trans, 46.2%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.011 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
solvent
Reaction Step Three
Quantity
0.032 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:12])=[CH:3][C@H:4]1[C:6]([CH3:8])([CH3:7])[C@H:5]1[C:9]([OH:11])=[O:10].O>O1CCOCC1.C(OO)(C)(C)C.[Br-].[Al+3].[Br-].[Br-]>[CH3:1][C:2]([CH3:12])=[CH:3][CH:4]1[C:6]([CH3:7])([CH3:8])[CH:5]1[C:9]([OH:11])=[O:10] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(=C[C@@H]1[C@@H](C1(C)C)C(=O)O)C
Name
Quantity
0.011 g
Type
catalyst
Smiles
C(C)(C)(C)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.5 g
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.032 g
Type
catalyst
Smiles
[Br-].[Al+3].[Br-].[Br-]

Conditions

Stirring
Type
CUSTOM
Details
at 15°-20° C. with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
The reaction mixture was treated in the same manner

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(=CC1C(C1(C)C)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04659864

Procedure details

In a 50 ml flask, there were charged (-)-cis-chrysanthemic acid (2.0 g), dioxane (17.5) and t-butyl hydroperoxide (0.011 g) under nitrogen. A solution of aluminum bromide (0.032 g) in dioxane (0.5 g) was added thereto at 15°-20° C. with stirring. After 30 minutes, water (0.5 g) was added to the reaction mixture with stirring. The reaction mixture was treated in the same manner as described in Example 1 and 1.91 g of chrysanthemic acid was obtained. The composition was as follows: (+)-cis, 3.3%; (-)-cis, 4.2%; (+)-trans, 46.2%; (-)-trans, 46.2%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.011 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
solvent
Reaction Step Three
Quantity
0.032 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:12])=[CH:3][C@H:4]1[C:6]([CH3:8])([CH3:7])[C@H:5]1[C:9]([OH:11])=[O:10].O>O1CCOCC1.C(OO)(C)(C)C.[Br-].[Al+3].[Br-].[Br-]>[CH3:1][C:2]([CH3:12])=[CH:3][CH:4]1[C:6]([CH3:7])([CH3:8])[CH:5]1[C:9]([OH:11])=[O:10] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(=C[C@@H]1[C@@H](C1(C)C)C(=O)O)C
Name
Quantity
0.011 g
Type
catalyst
Smiles
C(C)(C)(C)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.5 g
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.032 g
Type
catalyst
Smiles
[Br-].[Al+3].[Br-].[Br-]

Conditions

Stirring
Type
CUSTOM
Details
at 15°-20° C. with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
The reaction mixture was treated in the same manner

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(=CC1C(C1(C)C)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.